molecular formula C6H5F3N2O3 B11820104 (2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate

Cat. No.: B11820104
M. Wt: 210.11 g/mol
InChI Key: KSYUDKZYCUKELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate typically involves the reaction of 2-aminooxazole with trifluoroacetic anhydride. The reaction is carried out under an inert atmosphere, such as argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and stability.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Aminooxazole: A related compound with similar structural features.

    2-Aminothiazole: Another heterocyclic compound with potential biological activities.

    5-Amino-1,2,3-triazoles: Compounds with similar reactivity and applications.

Uniqueness

(2-Amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H5F3N2O3

Molecular Weight

210.11 g/mol

IUPAC Name

(2-amino-1,3-oxazol-5-yl)methyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H5F3N2O3/c7-6(8,9)4(12)13-2-3-1-11-5(10)14-3/h1H,2H2,(H2,10,11)

InChI Key

KSYUDKZYCUKELQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)N)COC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.